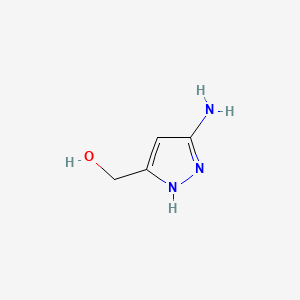

(3-Amino-1H-pyrazol-5-yl)methanol

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Sciences

Pyrazole as a Privileged Scaffold in Drug Discovery and Development

In the realm of medicinal chemistry, the pyrazole ring is widely recognized as a "privileged scaffold". tandfonline.commdpi.comresearchgate.netbenthamdirect.com This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for the discovery of new therapeutic agents. A vast number of pyrazole derivatives have been investigated in clinical and preclinical studies for the potential treatment of a wide range of diseases. tandfonline.comnih.gov The number of approved drugs containing a pyrazole nucleus has seen a significant increase over the last decade. tandfonline.comnih.gov

Several blockbuster drugs incorporate the pyrazole motif, highlighting its importance in modern medicine. tandfonline.comnih.gov Examples include sildenafil (B151) for erectile dysfunction, and a range of kinase inhibitors for treating various cancers such as ibrutinib, ruxolitinib, and axitinib. tandfonline.comnih.gov The pyrazole core's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, contributes to its success in binding to diverse protein targets. mdpi.com

Role in Agrochemical Research and Development

The utility of pyrazole derivatives extends beyond medicine into the field of agrochemicals. academicstrive.comnih.gov These compounds have been successfully developed as herbicides, insecticides, and fungicides, playing a crucial role in modern agriculture. nih.govresearchgate.netnih.gov For instance, certain pyrazole derivatives act as potent herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plant metabolism. nih.govacs.org The structural versatility of the pyrazole ring allows for the fine-tuning of its biological activity and selectivity, leading to the development of crop protection agents with improved efficacy and safety profiles. nih.govacs.org

Broad Spectrum of Biological Activities of Pyrazole-Containing Molecules

The pyrazole scaffold is associated with an exceptionally broad spectrum of biological activities. academicstrive.comglobalresearchonline.netnih.gov This versatility has made it a focal point of research for scientists seeking to develop new molecules with specific therapeutic or agrochemical properties. academicstrive.comnih.gov The diverse pharmacological effects of pyrazole derivatives are a direct result of the numerous ways in which the core structure can be substituted and modified. globalresearchonline.netmdpi.com

The wide-ranging biological activities reported for pyrazole-containing molecules include:

Anti-inflammatory and Analgesic: Many pyrazole derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticancer: A significant number of pyrazole-based compounds have shown potent anticancer activity, often by inhibiting protein kinases that are crucial for tumor growth. mdpi.comacademicstrive.comglobalresearchonline.net

Antimicrobial: Pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains. globalresearchonline.netnih.govmdpi.com

Antiviral: The pyrazole scaffold is present in antiviral agents, including those targeting HIV. tandfonline.comnih.govacademicstrive.com

Antidiabetic: Some pyrazole derivatives have been investigated for their potential to lower blood glucose levels. academicstrive.comglobalresearchonline.net

Neuroprotective: The potential of pyrazoles to protect nerve cells has also been explored. globalresearchonline.net

Structure

3D Structure

Propriétés

IUPAC Name |

(3-amino-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORXPUYHVZTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717044 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-26-0, 948571-48-0 | |

| Record name | 5-Amino-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 3 Amino 1h Pyrazol 5 Yl Methanol Within the Pyrazole Family

Traditional and Established Synthetic Routes to Substituted Pyrazoles

The classical approaches to pyrazole synthesis are characterized by their reliability and broad applicability. These methods typically involve the reaction of 1,3-dielectrophilic compounds with hydrazine (B178648) and its derivatives, leading to the formation of the five-membered pyrazole ring.

The condensation of hydrazines with compounds containing a 1,3-dielectrophilic system is the most fundamental and widely employed strategy for constructing the pyrazole ring. nih.govmdpi.com The choice of the three-carbon precursor is critical and dictates the substitution pattern of the resulting pyrazole.

One of the most extensively utilized routes for the synthesis of 3(5)-aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles. arkat-usa.org These precursors typically contain a good leaving group at the β-position, which facilitates the cyclization step after the initial Michael addition of the hydrazine. chim.itmdpi.com The reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine hydrate (B1144303) leads to the formation of N-unsubstituted 3(5)-aminopyrazoles. chim.it The regioselectivity of the reaction, particularly when using substituted hydrazines, can be influenced by steric factors; an increase in the steric bulk of the hydrazine substituent tends to favor the formation of the 5-aminopyrazole regioisomer. chim.it

Similarly, 3-oxoalkenonitriles (also known as β-ketonitriles) are highly effective precursors for 3(5)-aminopyrazoles. arkat-usa.org The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization involving the nitrile function. chim.it

Table 1: Examples of Aminopyrazole Synthesis from α,β-Unsaturated Nitriles

| α,β-Unsaturated Nitrile | Hydrazine Derivative | Product | Conditions | Yield (%) | Reference |

| 2-[bis(methylthio)methylene]malononitrile | Phenylhydrazine | 5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | Methanol, Reflux | — | chim.it |

| 2-Chloroacrylonitrile | Methylhydrazine | 3-Amino-1-methyl-1H-pyrazole | Microwave-assisted | High | chim.it |

| Ethoxymethylenemalononitrile (B14416) | Hydrazine hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | — | — | nih.gov |

The condensation of β-ketonitriles with hydrazines stands out as the most versatile and common method for the synthesis of 5-aminopyrazoles. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction mechanism involves a nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. This intermediate then undergoes cyclization via the attack of the other nitrogen atom on the nitrile carbon to yield the 5-aminopyrazole ring system. chim.itbeilstein-journals.orgbeilstein-journals.org While the hydrazone intermediates are rarely isolated, their formation has been reported in specific cases. beilstein-journals.org This method has been successfully applied to synthesize a wide array of 5-aminopyrazoles, including those with heteroaryl substituents. beilstein-journals.orgrsc.org

Malononitrile (B47326) and its derivatives are also key starting materials for aminopyrazoles. nih.govbeilstein-journals.org For instance, the reaction of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) with hydrazine hydrate produces 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. jocpr.com Furthermore, multicomponent reactions (MCRs) provide an efficient pathway; a one-pot reaction of malononitrile, an orthoester, and a hydrazine derivative can yield 5-amino-4-cyanopyrazoles in good yields. tandfonline.com Thioacetals derived from malononitrile, such as bis(methylthio)methylenemalononitrile, also react with hydrazine to form 3-substituted 5-aminopyrazoles. nih.govbeilstein-journals.org

Table 2: Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Malononitrile Derivatives

| Precursor | Hydrazine Derivative | Product | Conditions | Yield (%) | Reference |

| β-Ketonitrile (general) | Hydrazine (general) | 5-Aminopyrazole (general) | Heat, various solvents | — | beilstein-journals.orgbeilstein-journals.orgrsc.org |

| Malononitrile Dimer | Hydrazine Hydrate | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Ethanol (B145695), Reflux | 71 | jocpr.com |

| Malononitrile, Triethyl orthoformate | Phenylhydrazine | 5-Amino-4-cyano-1-phenyl-1H-pyrazole | Acetic acid, Ethanol, Reflux | Good | tandfonline.com |

| 3-Oxo-3-phenylpropanenitrile | Trichloroacetonitrile, then Hydrazine Hydrate | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Dioxane, Reflux | Good | researchgate.net |

A regioselective, one-pot synthesis of substituted pyrazoles can be achieved through the reaction of hydrazones with nitroolefins. nih.govmdpi.comorganic-chemistry.org In one approach, 1,3,4,5-tetrasubstituted pyrazoles were synthesized from a hydrazone and a nitroolefin in methanol. nih.gov A different strategy, employing a strong base such as potassium tert-butoxide (t-BuOK), allows for the synthesis of 1,3,4-substituted pyrazoles from the same starting materials, highlighting the control over regioselectivity that reaction conditions can provide. nih.govmdpi.com Another route involves the reaction of persubstituted nitrobutadienes with hydrazines to form 4-nitropyrazoles. researchgate.net

Pyrazoles can also be synthesized through the ring transformation of other heterocyclic systems. A notable example is the conversion of pyranone derivatives. A one-pot, base-catalyzed intramolecular ring transformation of pyranone carboxamides using hydrazine can lead to the formation of pyrazolyl acetamides. researchgate.net This method represents a scaffold shift from one biologically relevant heterocycle to another.

The reaction of hydrazonoyl halides with active methylenenitriles is another established method for preparing aminopyrazole derivatives. arkat-usa.orgnih.govbeilstein-journals.org In this synthesis, active methylene (B1212753) compounds such as malononitrile or ethyl cyanoacetate (B8463686) are treated with hydrazonoyl halides in the presence of a base, typically sodium ethoxide in ethanol. nih.govbeilstein-journals.org This reaction provides a direct route to substituted 5-aminopyrazoles. nih.govbeilstein-journals.orgclockss.org The traditional method for preparing the requisite hydrazonoyl halides involves the reaction of carboxylic acid hydrazides with phosphorus pentachloride. researchgate.net

Specific Synthetic Pathways to (3-Amino-1H-pyrazol-5-yl)methanol Analogs

The introduction of a hydroxymethyl group onto the pyrazole ring is a key step in the synthesis of compounds like this compound. A common method to achieve this is through the reaction of a pyrazole precursor with formaldehyde (B43269). ontosight.airesearchgate.net For instance, 4-hydroxymethylpyrazole can be synthesized by reacting pyrazole with formaldehyde in the presence of a base. ontosight.ai

A more complex, one-step process has been developed for the production of 5-alkoxy-4-hydroxymethylpyrazole compounds. google.comgoogle.comwipo.int This method involves reacting a pyrazole compound with a compound containing a leaving group in the presence of a base and formaldehyde. google.comwipo.int The use of formaldehyde can be in the form of an aqueous solution, such as 35-50% formalin, or as paraformaldehyde which generates formaldehyde in the reaction system. google.com The reaction is typically carried out with at least an equimolar amount of formaldehyde relative to the pyrazole starting material. google.com

This single-step synthesis is advantageous as it simplifies the process and can be performed under mild conditions with good yields, providing an efficient route to these valuable intermediates for pharmaceuticals and agrochemicals. google.com

The synthesis of aminopyrazole derivatives, a core feature of the target molecule, can be achieved through various synthetic routes, including nucleophilic substitution and advanced cross-coupling reactions.

One of the most fundamental methods for synthesizing 3(5)-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine. chim.it This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the aminopyrazole ring. chim.it The regioselectivity of the reaction, determining whether the 3-amino or 5-amino isomer is formed, can be influenced by the steric hindrance of substituents on the hydrazine. chim.it

For the construction of more complex, substituted aminopyrazoles, modern catalytic methods are employed. The Buchwald-Hartwig N-arylation reaction has proven to be a powerful tool for the N-arylation of aminopyrazoles. chim.it This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the aminopyrazole and an aryl halide. chim.itresearchgate.net The choice of catalyst, ligand, base, and solvent are critical parameters that can be varied to optimize the reaction and control selectivity. researchgate.net For example, studies have shown that steric effects play a significant role in the regioselectivity of palladium-catalyzed N-arylation of 3-aminopyrazoles. chim.it

Furthermore, multicomponent reactions offer an efficient pathway to highly substituted aminopyrazoles. An iodine-mediated one-pot, three-component reaction of a 1,3-dicarbonyl compound, isothiocyanate, and hydrazine can be used to construct diverse aminopyrazole derivatives. tandfonline.com

The following table summarizes the key aspects of these synthetic approaches:

| Method | Reactants | Key Features | Products |

| Condensation | β-Ketonitrile, Hydrazine | Fundamental route to the aminopyrazole core. Regioselectivity influenced by sterics. | 3(5)-Aminopyrazoles |

| Buchwald-Hartwig N-Arylation | Aminopyrazole, Aryl Halide | Palladium-catalyzed C-N bond formation. Allows for the introduction of aryl substituents. | N-Arylaminopyrazoles |

| Iodine-Mediated Multicomponent Reaction | 1,3-Dicarbonyl Compound, Isothiocyanate, Hydrazine | One-pot synthesis for constructing diverse, multi-substituted aminopyrazoles. | Multi-substituted Aminopyrazoles |

The synthesis of 5-alkoxy-4-hydroxymethylpyrazole compounds is of significant interest for the development of various biologically active molecules. A direct and efficient one-step process has been patented for the production of these compounds. google.comgoogle.comwipo.int

The process involves the reaction of a pyrazole compound, which is substituted at the 1-position and contains an electron-withdrawing group at the 3-position, with a compound of the general formula L-R³, where L is a leaving group and R³ is a substituent such as an alkyl group. google.com This reaction is carried out in the presence of a base and formaldehyde. google.com This method is notable for its simplicity and efficiency, allowing for the formation of the desired 5-alkoxy-4-hydroxymethylpyrazole in a single step under mild conditions. google.com

The starting pyrazole materials for this synthesis can be prepared through methods such as the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine to yield 1-methyl-5-hydroxy-3-trifluoromethylpyrazole. google.com The subsequent single-step reaction to introduce the alkoxy and hydroxymethyl groups provides a significant improvement over multi-step synthetic routes. google.com

Modern and Advanced Synthetic Strategies for Pyrazole Derivatives

To enhance the efficiency, selectivity, and environmental friendliness of pyrazole synthesis, modern techniques such as microwave and ultrasound irradiation have been increasingly adopted. rsc.orgnih.gov These methods often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of pyrazole derivatives. rsc.orgmdpi.comresearchgate.net The use of microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.comdergipark.org.tr This technique has been successfully applied to a variety of reactions for pyrazole synthesis, including cyclocondensation and multicomponent reactions. researchgate.netresearchgate.net

For example, a rapid, efficient, and green method for the synthesis of novel sugar-based pyrazole derivatives has been developed using microwave irradiation in water as an eco-friendly solvent. rsc.org Similarly, a solvent-free, microwave-assisted approach has been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles, generating adducts in competitive yields compared to traditional heating methods. mdpi.com This technique is particularly well-suited for high-throughput screening in drug discovery due to the significant reduction in time and resource consumption. mdpi.com

The benefits of microwave-assisted synthesis for pyrazole derivatives are summarized in the table below:

| Advantage | Description | Reference |

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. | mdpi.comdergipark.org.tr |

| Increased Yields | Higher product yields are frequently observed. | rsc.org |

| Green Chemistry | Enables the use of eco-friendly solvents like water or even solvent-free conditions. | rsc.orgmdpi.com |

| High Efficiency | Rapid heating and precise temperature control lead to more efficient reactions. | rsc.orgnih.gov |

Ultrasound irradiation is another advanced synthetic technique that has been effectively utilized in the synthesis of pyrazole derivatives. researchgate.netacs.orgjmchemsci.com Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net This method serves as a valuable alternative to microwave irradiation, especially for processes requiring milder conditions. rsc.orgnih.gov

A facile and convenient methodology for the synthesis of new series of pyrazole and pyrimidine (B1678525) derivatives under ultrasound irradiation has been reported, resulting in better yields and shorter reaction times compared to conventional methods. researchgate.net In another example, an efficient one-pot, four-component reaction for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives was successfully carried out under ultrasound irradiation at room temperature. acs.org The use of ultrasound in this case afforded higher yielding products more quickly than reactions conducted without sonication. acs.org

The advantages of employing ultrasound in the synthesis of pyrazole derivatives are highlighted below:

| Advantage | Description | Reference |

| Improved Yields and Shorter Reaction Times | Reactions proceed more efficiently compared to silent conditions. | researchgate.netacs.org |

| Milder Reaction Conditions | Often allows for reactions to be conducted at lower temperatures. | rsc.orgnih.gov |

| Facile Methodology | Can simplify reaction setups and work-up procedures. | researchgate.net |

| Enhanced Reactivity | Acoustic cavitation can overcome activation energy barriers. | researchgate.net |

Mechanochemical Techniques in Pyrazole Synthesis

Mechanochemistry, which utilizes mechanical energy to initiate chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.netnih.gov This approach often leads to reduced reaction times, minimal solvent use, and improved energy efficiency. researchgate.netrsc.org

Mechanochemical methods, such as grinding or milling, have been successfully applied to the synthesis of various pyrazole derivatives. researchgate.net For instance, the synthesis of chemoreceptors containing a pyrazole moiety has been achieved by grinding an aldehyde with aminopyrazole derivatives, sometimes with the addition of a few drops of a liquid to facilitate the reaction, a technique known as liquid-assisted grinding (LAG). nih.govacs.org This solvent-free or nearly solvent-free approach can produce high yields of the desired products after simple purification steps like recrystallization. nih.govacs.org

One study detailed the synthesis of 1-[(N-arylthiocarbamoyl)amidino]pyrazoles using both solvent-based and solvent-free mechanochemical methods, highlighting the increasing adoption of mechanochemistry as a green technique in organic synthesis. arkat-usa.org These methods underscore the potential of mechanochemistry to create complex molecules like pyrazole derivatives in an environmentally responsible manner. researchgate.net

Table 1: Examples of Mechanochemical Synthesis of Pyrazole Derivatives

| Reactants | Technique | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde, Aminopyrazole derivatives | Grinding (LAG with methanol) | 10 minutes | Pyrazole-containing chemoreceptors | 80-86% | nih.govacs.org |

| Benzophenone derivatives, Hydrazine hydrate | Grinding (with PEG-400) | Not specified | Benzophenone hydrazone derivatives | >90% | acs.org |

Transition-Metal Catalyzed Reactions (e.g., Suzuki Coupling)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a direct route to functionalized pyrazoles. nih.govrsc.org Among these, the Suzuki-Miyaura coupling is particularly prominent for the synthesis of aryl-substituted pyrazoles. nih.govdiva-portal.org

The Suzuki reaction typically involves the palladium-catalyzed coupling of a halopyrazole or a pyrazole triflate with an arylboronic acid. rsc.orgacs.org This method is valued for its tolerance of a wide range of functional groups, use of stable and non-toxic boronic acids, and its effectiveness in late-stage functionalization of the pyrazole core. acs.org For example, suitably substituted aryl pyrazoles have been synthesized in high yields by employing Suzuki cross-coupling. nih.govdiva-portal.org A general protocol for the Suzuki coupling of pyrazole triflates with various arylboronic acids has been developed, demonstrating broad scope with respect to both electronic and steric variations in the coupling partners. acs.org

An efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed using a Suzuki-Miyaura cross-coupling reaction as the key step. rsc.org This involved coupling 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by an iron-catalyzed reduction. rsc.org

Table 2: Suzuki-Miyaura Coupling for Pyrazole Synthesis

| Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Pyrazole triflates | Arylboronic acids | Pd(OAc)2 / PCy3 or PdCl2(dppf) | K3PO4, Dioxane, 80 °C | Aryl pyrazoles | acs.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 precatalyst | Not specified | 4-Substituted-3,5-dinitropyrazoles | rsc.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry, including operational simplicity, reduced waste, and the ability to construct complex molecules from simple precursors in a single step. ut.ac.irbeilstein-journals.org MCRs have been widely employed for the synthesis of highly functionalized pyrazoles and fused pyrazole systems. ut.ac.irrsc.orgrsc.org

A common MCR strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine derivative, and other components. beilstein-journals.orgrsc.org For instance, dihydropyrano[2,3-c]pyrazole derivatives have been synthesized via a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often using a catalyst. ut.ac.irrsc.org Various catalysts, including preheated fly-ash, molecular iodine, and nanoparticles, have been utilized to promote these reactions, often under environmentally benign conditions. ut.ac.irnih.gov

An iodine-catalyzed one-pot reaction has been developed for the selective synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This method demonstrates good functional group tolerance and provides the desired products in good to excellent yields. nih.gov The MCR approach allows for the efficient assembly of diverse pyrazole scaffolds by combining classical condensation chemistry with modern catalytic methods. beilstein-journals.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, as the reaction of unsymmetrical precursors can lead to the formation of isomeric products.

Control of Substitution Patterns on the Pyrazole Ring

The substitution pattern on the pyrazole ring is crucial as it dictates the compound's chemical and pharmacological properties. primachemicals.comnih.gov The ability to control the placement of substituents is therefore a key aspect of pyrazole synthesis.

The reactivity of the pyrazole ring is influenced by its amphoteric nature, possessing both an acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom. encyclopedia.pubnih.gov The positions C3 and C5 are electrophilic, while C4 is nucleophilic. mdpi.com Substitutions on the ring can modulate these properties; for example, electron-donating groups can increase the basicity of the ring. encyclopedia.pubmdpi.com

Directed cross-coupling reactions, such as the Suzuki coupling, are efficient methods for introducing substituents at specific annular carbons. encyclopedia.pubmdpi.com This often requires prior halogenation at the desired position, for example at C4, to enable subsequent coupling with a boronic acid. encyclopedia.pubmdpi.com The synthesis of 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity has been achieved through the condensation of 1,3-diketones with arylhydrazines under specific conditions, such as using N,N-dimethylacetamide as a solvent at room temperature. mdpi.com This highlights how careful selection of reaction conditions can favor the formation of a single regioisomer. mdpi.comorganic-chemistry.org

Impact of Starting Materials and Reaction Conditions on Isomer Formation

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials like substituted hydrazines or β-dicarbonyl compounds. beilstein-journals.orgmdpi.comnih.gov The reaction of methylhydrazine with an unsymmetrical 1,3-diketone, for instance, can lead to two different regioisomers. nih.gov

The choice of starting materials and reaction conditions plays a critical role in determining the isomeric outcome. The synthesis of 3(5)-aminopyrazoles is typically achieved through the condensation of β-ketonitriles with hydrazines. chim.itbeilstein-journals.org The reaction of monosubstituted hydrazines with β-ketonitriles can yield two possible regioisomers, and the outcome is often dependent on the reaction conditions and the nature of the substituents. chim.it Similarly, the cyclocondensation of hydrazine derivatives with acetylenic ketones is a well-established method that often yields a mixture of two regioisomers. mdpi.com

In some cases, highly regioselective syntheses have been developed. For example, a one-pot, three-step reaction to produce tetra-substituted phenylaminopyrazoles was found to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov In another instance, the reaction of trifluoromethylated ynones with hydrazines using a silver catalyst led to the highly regioselective formation of 3-CF3-pyrazoles. mdpi.com These examples demonstrate that by carefully selecting catalysts and reaction parameters, it is possible to steer the reaction towards a single, desired isomer.

Functionalization of the Pyrazole Ring and Side Chains

The functionalization of a pre-formed pyrazole ring and its side chains is a key strategy for creating diverse libraries of pyrazole-based compounds. This approach allows for the late-stage introduction of various chemical moieties, which can significantly alter the molecule's properties. nih.gov

Transition-metal-catalyzed C-H functionalization has emerged as a powerful method for directly installing new groups onto the pyrazole ring without the need for pre-functionalized substrates. nih.govrsc.org This strategy provides a more atom-economical and efficient route to a wide range of functionalized pyrazoles. nih.govrsc.org

Various functionalization reactions have been reported for the pyrazole scaffold, including:

N-Alkylation and N-Arylation : The direct N-alkylation or N-arylation of the pyrazole nitrogen is a common modification. nih.gov

Amination : The introduction of amino groups onto the pyrazole ring can be achieved through various synthetic methods. nih.gov

Fluorination : Incorporating fluorine or fluoroalkyl groups can positively affect the physicochemical and biological properties of pyrazole derivatives. nih.gov

Borylation and Selanylation : These reactions introduce boron or selenium moieties, which can serve as handles for further synthetic transformations. nih.gov

The synthesis of 3(5)-aminopyrazoles is often accomplished by using synthons that already contain the amino group, such as β-ketonitriles, which react with hydrazines. encyclopedia.pub However, functionalization of the amino group on a pre-existing aminopyrazole is also a viable strategy to introduce further diversity. mdpi.com Similarly, the functionalization of side chains, such as the hydroxyl group in this compound, can be achieved through standard organic transformations to create esters, ethers, or other derivatives.

Post-Cyclization Functionalization of the Amino Group

The exocyclic amino group at the 3-position of the pyrazole ring is a versatile handle for introducing a wide array of functional groups through various chemical transformations. These modifications are typically performed after the pyrazole ring has been constructed and can significantly alter the electronic and steric properties of the molecule.

One of the most common modifications is acylation , which involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the N-acetylation of related 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles has been demonstrated using acetic anhydride (B1165640) in methanol. google.com Similarly, benzoylation of 5-amino-1H-pyrazol-3-yl derivatives can be achieved, highlighting the general applicability of this transformation. youtube.com

Another important functionalization is sulfonylation , leading to the formation of sulfonamides. A specific example involves the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) to afford the corresponding N-sulfonylated product in good yield. ciac.jl.cn This reaction introduces a robust and often biologically active sulfonyl group onto the pyrazole scaffold.

Alkylation of the amino group provides a route to secondary and tertiary amines. While direct N-alkylation of this compound can be challenging due to the potential for reaction at the ring nitrogens, methods have been developed for the N-alkylation of aminopyrazoles. For example, the condensation of aminopyrazoles with (1H-pyrazol-1-yl)methanol derivatives has been used to synthesize N-alkylated pyrazoles. nih.gov

Furthermore, the amino group can participate in condensation reactions with various electrophiles to construct fused heterocyclic systems. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or other suitable 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry. google.comnih.gov This represents a difunctionalization where the amino group and an adjacent ring nitrogen are involved in the cyclization.

Table 1: Examples of Post-Cyclization Functionalization of the Amino Group in Pyrazole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation | Acetic anhydride, methanol | N-acetyl-aminopyrazole | google.com |

| Benzoylation | Benzoyl chloride | N-benzoyl-aminopyrazole | youtube.com |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride, triethylamine, acetonitrile (B52724) | N-sulfonyl-aminopyrazole | ciac.jl.cn |

| Alkylation | (1H-Pyrazol-1-yl)methanol derivatives, acetonitrile | N-alkyl-aminopyrazole | nih.gov |

| Condensation | β-Diketones | Pyrazolo[1,5-a]pyrimidine (B1248293) | google.comnih.gov |

Modifications at the Hydroxymethyl Moiety (e.g., Esterification)

The hydroxymethyl group at the 5-position of the pyrazole ring offers another site for synthetic elaboration, allowing for the introduction of various functionalities through oxidation, etherification, and esterification.

Oxidation of the primary alcohol of the hydroxymethyl group can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the aldehyde has been achieved, and other reports confirm that the hydroxymethyl group on a pyrazole ring can be oxidized to a carboxylic acid. Current time information in Bangalore, IN.d-nb.inforesearchgate.netyoutube.com This transformation is valuable for introducing a key synthetic handle for further derivatization, such as amide bond formation.

The hydroxyl group can also be converted into an ether through etherification reactions. While specific examples for this compound are not extensively detailed in readily available literature, standard Williamson ether synthesis conditions could potentially be applied. As a related modification, the hydroxyl group can be protected, for example, through silylation . The reaction of this compound with triisopropylsilyl chloride has been used to protect the hydroxymethyl group, enabling selective reactions at other positions of the molecule.

Esterification of the hydroxymethyl group is a fundamental transformation that converts the alcohol into an ester. This is typically achieved through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. While a specific documented procedure for the direct esterification of this compound is not prevalent in the reviewed literature, the principles of this reaction are well-established. The synthesis of various pyrazole-5-carboxylic acid esters from other precursors is widely reported, indicating the stability and accessibility of the ester functionality at this position. google.comd-nb.info The reverse reaction, the reduction of a pyrazole-5-carboxylic acid ethyl ester to (pyrazol-5-yl)methanol using reducing agents like lithium aluminum hydride, further supports the feasibility of the esterification process. google.com

Table 2: Examples of Modifications at the Hydroxymethyl Moiety in Pyrazole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Oxidation | Oxidizing agents (e.g., PCC, KMnO4) | Pyrazole-5-carbaldehyde or Pyrazole-5-carboxylic acid | Current time information in Bangalore, IN.d-nb.inforesearchgate.netyoutube.com |

| Silylation (Protection) | Triisopropylsilyl chloride, imidazole (B134444) | O-silyl-protected pyrazolylmethanol | |

| Esterification (General) | Carboxylic acid, acid catalyst (Fischer Esterification) | Pyrazole-5-methanol ester | google.comd-nb.info |

| Reduction (of Ester) | Lithium aluminum hydride | Pyrazolylmethanol | google.com |

Reactivity and Chemical Transformations of 3 Amino 1h Pyrazol 5 Yl Methanol Derivatives

Reactivity of the Amino Group

The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is a primary nucleophilic center, readily participating in a wide array of chemical reactions. Its reactivity is fundamental to the synthesis of more complex heterocyclic systems derived from this scaffold.

Reactions with Electrophilic Reagents

The nucleophilic amino group of (3-Amino-1H-pyrazol-5-yl)methanol and its analogs readily reacts with various electrophilic reagents. These reactions are crucial for constructing fused heterocyclic rings and introducing diverse substituents. For instance, the reaction of 5-aminopyrazoles with bielectrophiles such as β-dicarbonyl compounds, β-ketonitriles, and α,β-unsaturated ketones leads to the formation of fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.govmdpi.com

A specific example involves the reaction of this compound with substituted pyrimidines. The amino group acts as a nucleophile, displacing a halogen on the pyrimidine (B1678525) ring to form a new C-N bond. This reaction is typically performed in a suitable solvent like ethanol (B145695) with a base such as diisopropylethylamine (DIPEA) to neutralize the acid generated. easycdmo.com These reactions highlight the amino group's role as a potent nucleophile in building more complex molecular architectures.

| Reactant | Reagent | Conditions | Product | Yield | Ref |

| This compound | 2,4-Dichloropyrimidine | DIPEA, Ethanol, 40°C, 96h | [5-[(2-chloropyrimidin-4-yl)amino]-2H-pyrazol-3-yl]methanol | 68% | easycdmo.com |

| This compound | 2,4,6-Trichloropyrimidine (B138864) | DIPEA, Ethanol, 20°C, 12h | [5-[(2,6-dichloropyrimidin-4-yl)amino]-1H-pyrazol-3-yl]methanol | 57% | easycdmo.com |

Diazotization Reactions and Derivative Formation

The primary amino group of 5-aminopyrazoles can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). ekb.eg These pyrazolyldiazonium salts are versatile intermediates that can undergo various subsequent reactions.

One common transformation is the intramolecular cyclization of the diazonium salt. For example, diazotization of certain 3,5-diaminopyrazole derivatives can lead to the in-situ formation of fused pyrazolo[3,4-d] beilstein-journals.orgnih.govrmit.edu.vntriazine systems. beilstein-journals.org Alternatively, the diazonium salt can be coupled with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) or other nucleophilic species to form azo dyes or precursors for other fused heterocycles like pyrazolo[5,1-c] beilstein-journals.orgrmit.edu.vnwhiterose.ac.uktriazines. researchgate.netchem-soc.si The pH of the reaction medium is a critical factor in directing the outcome of these coupling reactions.

| Starting Material | Reagents | Key Intermediate/Product | Application/Further Reaction | Ref |

| 5-Aminopyrazole derivative | NaNO₂, HCl | Pyrazolyl diazonium salt | Coupling with active methylene compounds | |

| 4-(N-arylcarboxamide)-3-(N-phenyl)-3,5-diaminopyrazole | NaNO₂ | Pyrazol-5-yl diazonium salt | In situ cyclization to Pyrazolo[3,4-d] beilstein-journals.orgnih.govrmit.edu.vntriazines | beilstein-journals.org |

| 3-Methyl-1H-pyrazol-5-one | Benzene diazonium chloride | Diazenyl derivative | Synthesis of azo compounds | ekb.eg |

Acylation and Sulfonylation

The amino group of aminopyrazole derivatives can be readily acylated or sulfonylated. Acylation is typically achieved using acylating agents like acyl chlorides or anhydrides. For example, the benzoylation of 5-amino-4-cyanopyrazoles with p-nitrobenzoyl chloride serves as a key step in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

Similarly, sulfonylation can be performed using sulfonyl chlorides in the presence of a base. A study demonstrated the N-sulfonylation of a 5-aminopyrazole derivative with 4-methylbenzenesulfonyl chloride and triethylamine (B128534), resulting in the formation of a pyrazole-based benzenesulfonamide (B165840) in high yield. researchgate.net These reactions provide a straightforward method for introducing amide and sulfonamide functionalities, which are important pharmacophores in medicinal chemistry.

| Substrate | Reagent | Conditions | Product | Yield | Ref |

| 5-Amino-4-cyanopyrazole | p-Nitrobenzoyl chloride | - | Benzoylated aminopyrazole | - | nih.gov |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine, Acetonitrile (B52724), RT, 12h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | researchgate.net |

Reactivity with Aldehydes and Ketones (e.g., Schiff Base Formation)

The reaction between the primary amino group of aminopyrazoles and carbonyl compounds such as aldehydes and ketones is a fundamental transformation. This condensation reaction typically yields Schiff bases (imines), which are valuable intermediates in their own right or can be used for the synthesis of more complex molecules. ijpsonline.comscispace.commdpi.com The formation of the C=N (azomethine) bond is often catalyzed by a small amount of acid or base and may require refluxing in a suitable solvent like ethanol. scispace.com

These reactions are not limited to simple Schiff base formation. In multicomponent reactions, the in situ-formed imine can undergo further cyclization. For instance, the reaction of 5-aminopyrazoles with aldehydes and a third component like a β-diketone or β-ketonitrile can lead to the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov

| Aminopyrazole Derivative | Carbonyl Compound | Conditions | Product Type | Ref |

| 3-Aminopyrazole | 2,6-Pyridinedicarbaldehyde | Ethyl acetate (B1210297), RT, 96h | Schiff Base | ijpsonline.com |

| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Methanol (B129727), Reflux, 8h | Schiff Base | scispace.com |

| 3-Amino-5,5-di(4-methylphenyl)-1H-pyrazol-4(5H)-one | Benzaldehyde | Ethanol, Reflux, 4h | Schiff Base | mdpi.com |

| 5-Aminopyrazole, Arylaldehyde | β-Diketone | Acetic acid, 90°C | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | beilstein-journals.org |

Cycloaddition and Dipolar Cycloadditions

The amino group in aminopyrazoles can influence or participate in cycloaddition reactions, leading to the formation of fused ring systems. While the amino group itself is not a classic 1,3-dipole, its nucleophilicity is often the initiating step in a sequence leading to cyclization. beilstein-journals.orgnih.gov

For example, the reaction of 3-amino-5-aryl-1H-pyrazoles with dialkyl dicyanofumarates, which are electron-deficient alkenes, can proceed via a Michael addition initiated by the amino group. This is followed by an intramolecular cyclization and elimination sequence to yield fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net In this context, the aminopyrazole acts as a 1,3-binucleophile (N-C-N system), where the initial attack by the exocyclic amino group is followed by cyclization involving a ring nitrogen. researchgate.net This reactivity showcases the utility of aminopyrazoles in constructing complex heterocyclic scaffolds through annulation strategies.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) at the C3 position of the pyrazole ring is a primary alcohol and exhibits typical alcohol reactivity. It can be protected, oxidized, or participate in cyclization reactions.

A common reaction is the protection of the hydroxyl group to prevent its interference in subsequent synthetic steps. For example, it can be converted to a silyl (B83357) ether by reacting with triisopropylsilyl chloride in the presence of imidazole (B134444). This protecting group can be removed later under appropriate conditions. easycdmo.com

The hydroxymethyl group can also act as a nucleophile in intramolecular cyclization reactions. In one study, a 4-hydroxymethyl group on a pyrazole ring reacted with an in situ-generated isocyanate at the C3 position to form a fused pyrazolo[3,4-d] beilstein-journals.orgnih.govoxazin-6(4Н)-one. scispace.com This demonstrates the group's ability to participate in ring-forming reactions when a suitable electrophilic partner is present within the same molecule.

Conversely, the hydroxymethyl group can show notable stability under certain conditions. During a palladium-catalyzed C-H arylation at the C5 position of a pyrazole ring, an unprotected hydroxymethyl group at C4 remained completely intact, obviating the need for protection-deprotection steps. rmit.edu.vn However, in reactions with certain ruthenium complexes, an N-hydroxymethyl group has been shown to undergo cleavage from the pyrazole ring. rsc.org

| Reaction Type | Reagents | Conditions | Product/Observation | Ref |

| Protection | Triisopropylsilyl chloride, Imidazole | 1-Methyl-2-pyrrolidinone, 22°C | ((5-Amino-1-(triisopropylsilyl)-1H-pyrazol-3-yl)methoxy)(triisopropyl)silane | easycdmo.com |

| Intramolecular Cyclization | - (from 4-hydroxymethylpyrazole-3-carbonyl azide) | - | Pyrazolo[3,4-d] beilstein-journals.orgnih.govoxazin-6(4Н)-one | scispace.com |

| Stability during C-H Arylation | Aryl bromides, Pd catalyst, KOPiv | - | Hydroxymethyl group remains intact | rmit.edu.vn |

| Cleavage | Ruthenium(II) complexes | Ethanol | Substitution of the -CH2OH group by H | rsc.org |

Oxidation and Reduction Reactions

The functional groups of this compound and its derivatives are amenable to both oxidation and reduction, allowing for the synthesis of various pyrazole-based compounds.

Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, the oxidation of pyrazole alcohols to their respective 3/5-formylpyrazoles can be achieved using pyridinium (B92312) chlorochromate (PCC) mdpi.com. This transformation is a key step in creating versatile pyrazole-4-carbaldehydes, which are precursors to a wide array of fused heterocyclic systems mdpi.comsemanticscholar.org. While pyrazole itself is generally resistant to oxidation, the substituents on the ring can be modified. For example, in situ oxidation of pyrazoline intermediates using bromine or by heating in DMSO under an oxygen atmosphere can yield pyrazoles organic-chemistry.org.

Reduction: The nitro group in nitro-pyrazole derivatives can be reduced to an amino group. A notable example is the reduction of methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate with lithium aluminum hydride (LiAlH₄) to yield (1-(2,6-dichlorobenzyl)-3-amino-1H-pyrazol-5-yl)methanol mdpi.com. Similarly, catalytic hydrogenation is a common method for reducing nitro groups on the pyrazole ring without affecting the ring itself. For instance, methyl 5(3)-amino-1H-pyrazole-3(5)-carboxylate can be synthesized from its nitro precursor via hydrogenation over a palladium on carbon (Pd/C) catalyst derpharmachemica.com. The pyrazole ring itself is highly resistant to reduction but can be catalytically hydrogenated to pyrazoline and then to pyrazolidine (B1218672) under forcing conditions easycdmo.com.

Table 1: Examples of Oxidation and Reduction Reactions on Pyrazole Derivatives

| Starting Material | Reagent(s) and Conditions | Product | Reaction Type | Reference |

| Pyrazole Ester | 1. LiAlH₄, dry diethyl ether2. PCC | 3/5-Formylpyrazole | Reduction, Oxidation | mdpi.com |

| Methyl 3-nitro-1H-pyrazole-5-carboxylate | H₂, 10% Pd/C, Methanol, 5 bar | Methyl 5(3)-amino-1H-pyrazole-3(5)-carboxylate | Reduction | derpharmachemica.com |

| 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | NaBH₄ | (3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol | Reduction | semanticscholar.org |

| Pyrazoline intermediates | Bromine or O₂, DMSO, heat | Pyrazole | Oxidation | organic-chemistry.org |

Ether and Ester Formation

The hydroxyl group of this compound is a prime site for ether and ester formation, enabling the introduction of a wide variety of functional groups and the creation of prodrugs or derivatives with modified properties.

Ether Formation: The hydroxyl group can be converted into an ether through reactions with suitable electrophiles. For example, the hydroxyl group can be protected as a silyl ether. The reaction of this compound with triisopropylsilyl chloride in the presence of imidazole yields the corresponding triisopropylsilyl ether, which can be useful in multi-step syntheses to mask the reactivity of the alcohol thieme-connect.com. Additionally, the compound can react with activated heterocyclic halides, such as 2,4,6-trichloropyrimidine, in the presence of a base like N,N-diisopropylethylamine (DIPEA) in ethanol, leading to the formation of a pyrimidinyl ether-like linkage thieme-connect.com.

Ester Formation: Standard esterification procedures can be applied to the hydroxymethyl group. While direct examples on this compound are not prevalent in the cited literature, the general reactivity of primary alcohols suggests that esterification with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding esters. For instance, related aminopyrazole derivatives, such as 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester, have been shown to react with benzoyl chloride in pyridine (B92270) to form the corresponding benzoyl amide at the amino group, demonstrating the amenability of these scaffolds to acylation reactions mdpi.com.

Table 2: Examples of Ether and Silyl Ether Formation

| Starting Material | Reagent(s) and Conditions | Product | Reaction Type | Reference |

| This compound | Triisopropylsilyl chloride, Imidazole, 1-methyl-2-pyrrolidinone | (3-amino-1H-pyrazol-5-yl)methoxy(triisopropyl)silane | Silyl Ether Formation | thieme-connect.com |

| This compound | 2,4,6-Trichloropyrimidine, DIPEA, Ethanol | 2,6-dichloro-4-((5-(hydroxymethyl)-1H-pyrazol-3-yl)amino)pyrimidine | Nucleophilic Aromatic Substitution (Ether-like) | thieme-connect.com |

Role in Intramolecular Cyclization

3(5)-Aminopyrazoles are highly valuable building blocks for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, due to the presence of multiple nucleophilic centers mdpi.comnih.gov. The intramolecular cyclization typically involves the exocyclic amino group and one of the ring's nucleophilic atoms (a nitrogen or carbon) reacting with a bifunctional electrophile mdpi.com.

In the case of this compound, the primary amino group is the most reactive nucleophile in these cyclization reactions mdpi.com. For example, the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core arkat-usa.orgnih.gov. The reaction proceeds through condensation of the amino group with one of the carbonyls, followed by intramolecular cyclization involving the pyrazole ring nitrogen.

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole-4-carbaldehydes, which can be derived from the oxidation of this compound. These aldehydes undergo condensation with active methylene compounds, followed by intramolecular cyclization involving the amino group and the C4 carbon of the pyrazole ring semanticscholar.orgmdpi.com.

While the hydroxymethyl group in this compound does not typically participate directly in the initial cyclization to form the fused ring, its presence offers a handle for post-cyclization modifications. For instance, after the formation of a pyrazolo[1,5-a]pyrimidine core, the alcohol can be oxidized to an aldehyde, which can then undergo further reactions, or it can be converted into other functional groups to modulate the biological activity of the final molecule beilstein-archives.org.

Table 3: Fused Heterocycles from Aminopyrazole Derivatives

| Aminopyrazole Derivative | Reagent(s) | Fused Heterocycle System | Reference(s) |

| 5-Amino-3-methylpyrazole | Diethyl malonate, Sodium ethanolate | Pyrazolo[1,5-a]pyrimidine | arkat-usa.org |

| 3-Amino-1H-pyrazole-4-carbonitrile | 2,4-Pentanedione | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Active methylene compounds, Sodium methoxide | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 1,3-Diketones, Acetic acid | Pyrazolo[3,4-b]pyridine | mdpi.com |

Reactivity of the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic system that exhibits characteristic reactivity, including susceptibility to electrophilic substitution and protonation at the ring nitrogens. Its reactivity is significantly influenced by the electronic effects of the amino and hydroxymethyl substituents.

Halogenation and Nitration Studies

Halogenation: The pyrazole ring can undergo electrophilic halogenation, typically at the C4 position, which is activated by the electron-donating amino group at C3 and the hydroxymethyl group at C5. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines, which are structurally similar to the title compound, has been achieved using N-halosuccinimides (NCS, NBS, NIS) at room temperature nih.govnih.gov. These reactions provide an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields nih.govnih.gov. The halogenated products are versatile intermediates for further functionalization, for instance, through cross-coupling reactions nih.gov.

Nitration: Nitration of the pyrazole ring is also a common electrophilic substitution reaction. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. For N-unsubstituted pyrazoles, nitration often occurs at the C4 position. For example, pyrazole can be nitrated to 4-nitropyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. In derivatives of this compound, the presence of the activating amino and hydroxymethyl groups would be expected to direct nitration to the C4 position. However, nitration can also occur on the ring nitrogen under certain conditions, leading to N-nitropyrazole intermediates that can then rearrange.

Table 4: Electrophilic Substitution on the Pyrazole Ring

| Reaction | Reagent(s) | Position of Substitution | Product Type | Reference(s) |

| Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | C4 | 4-Halogenated pyrazole derivatives | nih.govnih.gov |

| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | C4 | 4-Nitropyrazole derivatives |

Protonation Behavior and Basicity

N-unsubstituted pyrazoles are amphoteric, meaning they can act as both acids and bases mdpi.comnih.gov. The pyrrole-like NH group can donate a proton, while the pyridine-like sp²-hybridized nitrogen atom readily accepts a proton, making the basic character generally prevalent mdpi.comnih.gov. The basicity of the pyrazole ring is influenced by the substituents. Electron-donating groups, such as the amino and hydroxymethyl groups in this compound, are expected to increase the basicity of the pyridine-like nitrogen.

Protonation typically occurs at the pyridine-like nitrogen atom of the pyrazole ring rather than the exocyclic amino group, as this maintains the aromaticity of the ring and results in a more stable cation mdpi.com. This selective protonation can be used to direct the course of subsequent reactions. For example, in acidic media, protonation of the ring nitrogen can direct condensation reactions to involve the exocyclic amino group mdpi.com.

Tautomerism and its Influence on Reactivity

A key feature of N-unsubstituted pyrazoles like this compound is annular prototropic tautomerism. This involves the migration of a proton between the two ring nitrogen atoms, leading to an equilibrium between different tautomeric forms mdpi.com. For a 3,5-disubstituted pyrazole, this results in two possible tautomers. In the case of this compound, the two tautomers are this compound and (5-amino-1H-pyrazol-3-yl)methanol.

The position of this equilibrium is influenced by the nature of the substituents, the solvent, and the physical state (solid or solution) derpharmachemica.commdpi.com. For 3(5)-aminopyrazoles, the 3-amino tautomer is generally considered to be the more stable form mdpi.com. However, the less abundant tautomer is often the more reactive one mdpi.com.

This tautomerism has a profound impact on the reactivity of the molecule. For instance, in the synthesis of fused heterocycles, the specific tautomer present can determine the final product. The synthesis of pyrazolo[1,5-a]pyrimidines often relies on the reactivity of the 5-amino tautomer mdpi.com. The ability to control the tautomeric equilibrium, for example through solvent choice or pH, is therefore a powerful tool in directing the synthetic outcome mdpi.com. In NMR spectroscopy, rapid tautomeric exchange can lead to broadened signals or time-averaged spectra, which can complicate structural elucidation mdpi.com.

Complexation and Coordination Chemistry

This compound as a Ligand in Metal Complexes

This compound and its derivatives are versatile ligands in coordination chemistry. The pyrazole ring contains two nitrogen atoms, one of which can act as a Brønsted acid (NH group) and the other as a Schiff-base nitrogen, giving it an amphiprotic character that contributes to its rich coordination chemistry. nih.gov The presence of additional donor atoms, such as the amino group and the hydroxyl group of the methanol substituent, allows for various coordination modes, including monodentate, bidentate, and bridging ligation.

The coordination of pyrazole-based ligands is a strategic approach to facilitate metal-ligand cooperative activities. nih.gov For instance, pyrazole derivatives can act as chelating agents, forming stable complexes with a variety of metal ions. ajgreenchem.comresearchgate.net The specific coordination environment and the resulting supramolecular chemistry of the metal complexes are influenced by the nature of the metal ion and the reaction conditions. rsc.org

Formation and Characterization of Metal Chelates

Metal chelates of this compound and related pyrazole derivatives have been synthesized and characterized using various spectroscopic and analytical techniques. The formation of these complexes often involves the reaction of the pyrazole ligand with a metal salt in a suitable solvent. researchgate.netjetir.org

Characterization techniques commonly employed include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. ajgreenchem.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the metal center. ajgreenchem.comjetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. researchgate.net

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. ajgreenchem.com

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the metal chelates in the solid state. rsc.orgresearchgate.net

Elemental Analysis: To confirm the stoichiometry of the complexes. ajgreenchem.com

For example, the reaction of 3-amino-4-acetyl-5-methylpyrazole with Zn(II), Co(II), and Cd(II) salts has been shown to form O,N-chelated complexes. researchgate.net In the solid state, cobalt and zinc complexes were found to be octahedral, with two pyrazole ligands in the equatorial plane and two methanol ligands in the axial positions. researchgate.net Similarly, copper(II) complexes with pyrazole-based ligands have been synthesized and their catalytic activity in oxidation reactions has been studied. mdpi.combohrium.com The formation of these complexes is often confirmed by the shift in the IR bands corresponding to the C=N and other coordinating groups. ajgreenchem.com

Interactive Table: Characterization of Metal Complexes with Pyrazole-Derived Ligands

| Metal Ion | Ligand | Coordination Geometry | Characterization Techniques | Reference |

| Zn(II), Co(II), Cd(II) | 3-amino-4-acetyl-5-methylpyrazole | Octahedral (for Co and Zn) | IR, NMR, X-ray Diffraction | researchgate.net |

| Cu(II) | Pyrazole-based ligands | Varies (e.g., Square Planar) | UV-Vis, IR, Mass Spec | ajgreenchem.commdpi.combohrium.com |

| Ni(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Distorted Square Planar | IR, Mass Spec, X-ray Diffraction | rsc.org |

| Co(II/III) | Pyrazole-functionalized 1,3,5-triazopentadiene | Distorted Octahedral | IR, Mass Spec, X-ray Diffraction | rsc.org |

| Ag(II) | 4-(4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-diol | 1:1 M:L ratio suggested | UV-Vis | jetir.org |

Catalytic Applications of Metal-Pyrazole Complexes

Metal-pyrazole complexes have demonstrated significant catalytic activity in various organic transformations. The proton-responsive nature of protic pyrazoles makes them versatile ligands in homogeneous catalysis. nih.gov

Notable catalytic applications include:

Oxidation Reactions: Copper(II) complexes with pyrazole-based ligands have been effectively used as catalysts for the oxidation of catechol to o-quinone. mdpi.combohrium.com The catalytic activity is influenced by the nature of the ligand, the counter-ion of the copper salt, and the solvent. mdpi.com Similarly, cobalt, nickel, and copper complexes with a pyrazole-functionalized 1,3,5-triazopentadiene have been tested as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, achieving high yields under optimized conditions. rsc.org

C-C Coupling Reactions: Palladium(II) complexes with thiosemicarbazonate ligands derived from pyrazole have shown high catalytic activity in Heck C-C coupling reactions. acs.org

Cycloisomerization Reactions: Zinc(II) clusters synthesized with a N2O4-donor Schiff base ligand have been shown to efficiently catalyze the intramolecular cycloisomerization of 1,4-diphenylbut-3-yn-1-one to produce 2,5-diphenylfuran. researchgate.net

The catalytic efficiency of these metal-pyrazole complexes is often attributed to the cooperative effect between the metal center and the pyrazole ligand. nih.gov

Reaction Mechanisms and Pathways

Mechanistic Investigations of Pyrazole Formation and Transformation

The synthesis of the pyrazole ring is a fundamental process in organic chemistry, and its regioselective formation remains a significant challenge. orgsyn.org Various mechanistic pathways have been proposed for the formation and transformation of pyrazoles, often involving cyclocondensation reactions.

One common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov The mechanism of this reaction can be influenced by the reaction conditions, such as the solvent and the presence of a catalyst. For instance, the reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can lead to a mixture of two regioisomeric pyrazoles. conicet.gov.ar

Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. organic-chemistry.org Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the chemoselectivity and the mechanism of pyrazole ring formation from ethoxymethylenemalononitrile (B14416) and hydrazine hydrate (B1144303). researchgate.net These studies consider different possible reaction pathways, such as one initiated by the nucleophilic attack of a nitrogen atom of hydrazine on a carbon atom of the other reactant. researchgate.net

Transformations of pyrazole derivatives can also occur through various reaction pathways. For example, the reaction of 3-amino-5-aryl-1H-pyrazoles with dialkyl dicyanofumarates can lead to different products depending on the reaction conditions. researchgate.net The proposed mechanism involves an initial Michael addition of the pyrazole as a C(4)-nucleophile onto the dicyanofumarate, followed by elimination of HCN and lactamization. researchgate.net

Role of Solvents (e.g., Methanol) in Reaction Profiles

The choice of solvent can significantly impact the reaction profile, including the reaction rate, yield, and regioselectivity of pyrazole formation and transformation.

Polar Protic vs. Aprotic Solvents: In the synthesis of pyrazoles from N-monosubstituted hydrazones and nitro-olefins, polar protic solvents like methanol (MeOH) and ethanol (EtOH) have been found to favor the formation of the desired pyrazole product, leading to cleaner reactions and better yields compared to aprotic polar solvents. orgsyn.org Non-polar solvents such as toluene (B28343) are generally poor choices for this reaction. orgsyn.org

Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from the reaction of a 1,3-diketone with methylhydrazine. conicet.gov.aracs.org This is attributed to the unique properties of fluorinated alcohols, which differ from their non-fluorinated counterparts. conicet.gov.ar

Methanol in Complex Formation: Methanol is often used as a solvent in the synthesis of metal-pyrazole complexes. For example, in the synthesis of zinc(II) clusters, the reaction in methanol produced needle-like crystals, while a mixture of methanol and water led to block-like crystals with a different structure and composition, highlighting the significant effect of the solvent on the final product. researchgate.net Methanol can also act as a ligand, as seen in the solid-state structure of cobalt and zinc complexes with 3-amino-4-acetyl-5-methylpyrazole, where methanol molecules occupy the axial positions of the octahedral geometry. researchgate.net

Methanol as a Reactant/Product: While primarily used as a solvent, methanol can also be a product of certain biological reactions involving pyrazole-related mechanisms. For instance, carboxyl methyl esters, which can be formed in metabolic processes, are readily hydrolyzed to produce methanol. plos.org

Interactive Table: Solvent Effects on Pyrazole Synthesis

| Reaction Type | Solvents | Observation | Reference |

| Pyrazole formation from hydrazones and nitro-olefins | Methanol, Ethanol (Protic) | Favored pyrazole formation, cleaner reaction, better yields. | orgsyn.org |

| Aprotic Polar Solvents | Generally favored Michael addition product. | orgsyn.org | |

| Toluene (Non-polar) | No reaction observed. | orgsyn.org | |

| Pyrazole formation from 1,3-diketone and methylhydrazine | Ethanol | Leads to regioisomeric mixtures. | acs.org |

| 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increases regioselectivity. | conicet.gov.aracs.org | |

| Synthesis of Zn(II) clusters | Methanol | Formed needle-like crystals. | researchgate.net |

| Methanol:Water (50:50 v/v) | Formed block-like crystals with different structure. | researchgate.net |

Advanced Spectroscopic and Characterization Techniques in 3 Amino 1h Pyrazol 5 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of (3-Amino-1H-pyrazol-5-yl)methanol, offering insights into its atomic arrangement and connectivity.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and structure of this compound.

In a typical ¹H NMR spectrum recorded in DMSO-d₆, the hydroxymethyl protons (-CH₂OH) of this compound appear as a singlet at approximately δ 4.27 ppm. The pyrazole (B372694) ring proton often presents as a singlet around δ 5.29 ppm. The amino (-NH₂) and hydroxyl (-OH) protons are observed as broad singlets between δ 4.3 and 5.2 ppm. easycdmo.com The chemical shifts can vary depending on the solvent used. For instance, in a different analysis, the ¹H NMR spectrum showed the hydroxymethyl protons as a singlet between δ 4.60–4.70 and the pyrazole C4-H as a singlet between δ 6.80–7.20.

The ¹³C NMR spectrum provides information on the carbon framework. For a related compound, after reduction of an ester precursor, the hydroxymethyl carbon appears in the range of δ 60–65 ppm, confirming the presence of the alcohol functionality. In studies of similar pyrazole derivatives, the pyrazole ring carbons (C-3, C-4, and C-5) show characteristic signals. For example, in one study, the C-4 carbon resonated at δ 110.1 ppm, while the C-3 and C-5 carbons appeared at δ 138.7 and 153.6 ppm. mdpi.comktu.edu

Interactive Table: ¹H NMR Data for this compound and Related Derivatives

| Proton | Chemical Shift (δ ppm) in DMSO-d₆ | Multiplicity | Reference |

| -CH₂OH | 4.27 | s | easycdmo.com |

| Pyrazole C4-H | 5.29 | s | easycdmo.com |

| -NH₂, -OH | 4.3-5.2 | br s | easycdmo.com |

| -CH₂OH | 4.60-4.70 | s | |

| Pyrazole C4-H | 6.80-7.20 | s |

Interactive Table: ¹³C NMR Data for this compound and Related Derivatives

| Carbon | Chemical Shift (δ ppm) | Reference |

| -CH₂OH | 60-65 | |

| Pyrazole C-4 | 110.1 | mdpi.comktu.edu |

| Pyrazole C-3/C-5 | 138.7, 153.6 | mdpi.comktu.edu |

2D NMR Techniques (e.g., HMBC, NOE) for Site Selectivity and Conformational Studies

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for unambiguously determining the regiochemistry and spatial arrangement of atoms in pyrazole derivatives.

HMBC experiments are crucial for establishing connectivity between protons and carbons that are separated by two or three bonds. In the analysis of N-alkylated pyrazole regioisomers, a strong three-bond correlation between the N-CH₂ protons and the pyrazole C-5 carbon in the HMBC spectrum is a key indicator for assigning the correct isomer. rsc.org For instance, a three-bond correlation between the N-CH₂ protons at δ 6.23 ppm and the pyrazole C-5 at δ 132.1 ppm confirmed the structure of one regioisomer. rsc.org Similarly, in other pyrazole derivatives, HMBC has been used to observe correlations between methyl protons and pyrazole ring carbons, aiding in regiochemical assignment. mdpi.comktu.edu

NOE (or NOESY) experiments provide information about which atoms are close to each other in space, which is critical for conformational analysis and distinguishing between isomers. For example, a distinct NOE was observed between the N-CH₂ protons and the protons of a phenyl ring attached to the pyrazole, confirming their spatial proximity. rsc.org In other studies, NOE has been used to confirm the regiochemistry by observing correlations between methyl protons and a nearby pyrazole proton. mdpi.comktu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its structure. The compound has a predicted monoisotopic mass of 113.058914 Da. uni.lu High-resolution mass spectrometry (HRMS) provides precise mass measurements, which can be used to confirm the elemental composition. For related compounds, molecular ion peaks in HRMS spectra align with the theoretical [M+H]⁺ values.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. For the [M+H]⁺ adduct, the predicted CCS is 120.1 Ų. uni.lu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic losses of small molecules like water or parts of substituents, providing further structural evidence. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum of a related compound, 3(5)-aminopyrazole, shows a pair of bands near 3460 and 3200 cm⁻¹, which are attributed to the asymmetric and symmetric N-H stretching vibrations of the amino group. The presence of a broad band in the region of 3100-3500 cm⁻¹ is also characteristic of N-H stretching. libretexts.org

The pyrazole ring itself gives rise to several characteristic vibrations. Bands around 1590 and 1550 cm⁻¹ are due to pyrazole ring vibrations coupled with C=N stretching and in-plane stretching of the -NH₂ group. Other characteristic pyrazole ring vibrations appear around 1480 and 1125 cm⁻¹. The C-O stretching vibration of the hydroxymethyl group is also expected to be present.

Interactive Table: Characteristic IR Absorption Bands for Aminopyrazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | Asymmetric & Symmetric N-H stretch | ~3460 & ~3200 | |

| Pyrazole Ring/C=N/-NH₂ | Ring vibration/C=N stretch/In-plane -NH₂ stretch | ~1590 & ~1550 | |

| Pyrazole Ring | Ring vibrations | ~1480 & ~1125 |

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound was not found in the provided search results, this technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For related pyrazole derivatives, X-ray crystallography has been used to definitively confirm their molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. rsc.org Such an analysis would provide unambiguous proof of the tautomeric form present in the crystal lattice and the conformation of the hydroxymethyl group relative to the pyrazole ring.

Chromatographic Techniques for Purity Assessment and Isolation